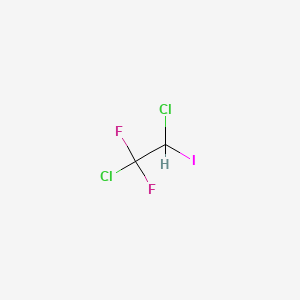

![molecular formula C14H10F2 B1596802 [(E)-1,2-二氟-2-苯乙烯基]苯 CAS No. 20488-54-4](/img/structure/B1596802.png)

[(E)-1,2-二氟-2-苯乙烯基]苯

描述

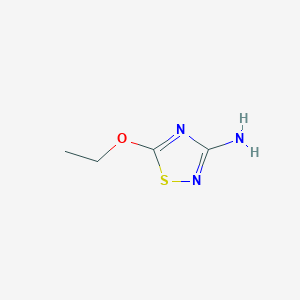

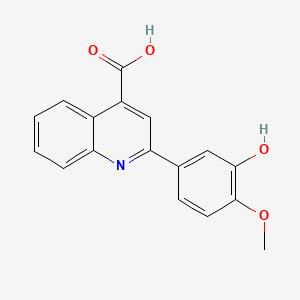

[(E)-1,2-Difluoro-2-phenylethenyl]benzene is a cyclic hydrocarbon with the chemical formula C<sub>14</sub>H<sub>10</sub>F<sub>2</sub> . Its structure consists of a six-membered benzene ring with two fluorine atoms and a phenyl group attached. The molecule exhibits a unique set of physical and chemical properties.

Synthesis Analysis

The synthesis of [(E)-1,2-Difluoro-2-phenylethenyl]benzene involves introducing fluorine atoms onto the benzene ring. Specific synthetic routes would depend on the desired stereochemistry (E or Z) and the position of the fluorine substituents.Molecular Structure Analysis

[(E)-1,2-Difluoro-2-phenylethenyl]benzene has a planar structure due to the aromaticity of the benzene ring. The double bond between the phenyl group and the benzene ring is in the E configuration.Chemical Reactions Analysis

- Electrophilic substitution reactions : [(E)-1,2-Difluoro-2-phenylethenyl]benzene can undergo various electrophilic substitutions, such as nitration, sulphonation, halogenation, and Friedel-Crafts reactions.

- Addition reactions : For instance, chlorine addition produces benzene hexachloride (gammaxene).

Physical And Chemical Properties Analysis

- Benzene is a colorless liquid with a characteristic aroma.

- It is nonpolar, immiscible with water, and readily miscible with organic solvents.

- Upon combustion, it produces a sooty flame.

科学研究应用

聚集诱导发光

对含有四苯乙烯的化合物的研究,与“[(E)-1,2-二氟-2-苯乙烯基]苯”密切相关,已经发现了一种称为聚集诱导发光(AIE)的新现象。胡等人(2012年)的研究合成了显示出聚集时强烈荧光的超支化聚合物,这种性质对于开发新的荧光材料和传感器至关重要。这些材料表现出高热稳定性,并且可以以高达81%的荧光量子产率强烈发射,表明它们在荧光光刻和光限制方面具有实用性。聚合物中未反应的三键允许在紫外辐射下发生交联,使它们成为由于其被苦味酸(Hu et al., 2012)高效猝灭而具有潜在爆炸检测候选者。

光物理性质和分子电子学

还探讨了苯衍生物的旋转动力学,为分子电子学的设计和分析提供了见解。Domínguez等人(2002年)研究了晶格中苯基团的旋转动力学,为设计具有相关分子运动的晶体固体提供了一个起点。这项研究有助于我们了解如何利用分子运动来开发分子陀螺仪和指南针,潜在地影响纳米尺度设备的设计(Domínguez等人,2002年)。

电聚合和材料科学

对苯衍生物的电氧化聚合进行了研究,以高效合成聚对苯撑,这种材料在电子工业中具有重要意义。山本等人(1988年)证明了强酸可以促进苯的聚合,导致高电流效率和均匀柔韧的聚苯撑膜的形成。这个过程突显了“[(E)-1,2-二氟-2-苯乙烯基]苯”衍生物在开发用于电子和涂料的新材料方面的潜力(Yamamoto et al., 1988)。

安全和危害

- Benzene is highly flammable, causes skin and eye irritation, and may be fatal if swallowed.

- Chronic exposure can lead to blood disorders and cancer.

- Avoid exposure to benzene, especially through tobacco smoke.

未来方向

- Research on [(E)-1,2-Difluoro-2-phenylethenyl]benzene should explore more efficient synthetic methods, green oxidation processes, and applications in materials and pharmaceuticals.

Remember that safety precautions are crucial when handling benzene due to its hazardous nature. Always follow proper protocols and protective measures. 🌟

属性

IUPAC Name |

[(E)-1,2-difluoro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUJKBBJRFTMC-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-1,2-Difluoro-2-phenylethenyl]benzene | |

CAS RN |

20488-54-4 | |

| Record name | NSC42791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

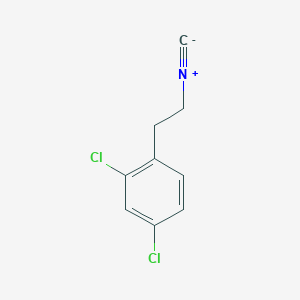

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)

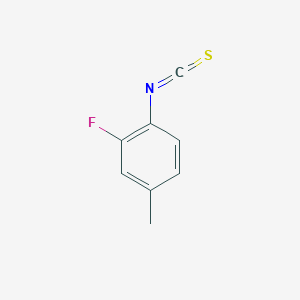

![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)

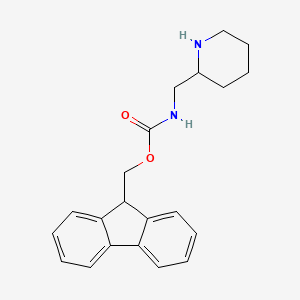

![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)